Cas no 683766-45-2 (4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide)

4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide is a synthetic organic compound featuring a unique cyclic heptabthiophenyl substituent. This compound exhibits notable stability and selectivity, making it suitable for advanced synthetic applications. Its structure allows for efficient transformation into various complex organic molecules, thereby offering versatility in research and development.
4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide structure
683766-45-2 structure
商品名:4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide
CAS番号:683766-45-2
MF:C22H27N3O3S2
メガワット:445.598082780838
CID:6537018

4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide
    • 4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
    • Benzamide, 4-[(butylmethylamino)sulfonyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-
    • インチ: 1S/C22H27N3O3S2/c1-3-4-14-25(2)30(27,28)17-12-10-16(11-13-17)21(26)24-22-19(15-23)18-8-6-5-7-9-20(18)29-22/h10-13H,3-9,14H2,1-2H3,(H,24,26)
    • InChIKey: RZVXTDUOONYYOL-UHFFFAOYSA-N
    • ほほえんだ: C(NC1SC2CCCCCC=2C=1C#N)(=O)C1=CC=C(S(N(CCCC)C)(=O)=O)C=C1

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.36±0.20(Predicted)

4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1122-1142-1mg
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1122-1142-25mg
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1122-1142-5μmol
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1122-1142-40mg
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1122-1142-20μmol
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1122-1142-2μmol
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1122-1142-2mg
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1122-1142-10mg
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1122-1142-20mg
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1122-1142-15mg
4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
683766-45-2 90%+
15mg
$89.0 2023-05-17

4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide 関連文献

4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamideに関する追加情報

Introduction to 4-Butyl(methyl)sulfamoyl-N-{3-Cyano-4H,5H,6H,7H,8H-Cycloheptabthiophen-2-yl}Benzamide (CAS No. 683766-45-2)

4-Butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide (CAS No. 683766-45-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. The sulfamoyl group and the cycloheptabthiophen moiety are key functional groups that contribute to its biological activity and pharmacological properties.

The sulfamoyl group is a well-known functional group in medicinal chemistry, often used to enhance the solubility and bioavailability of compounds. It has been shown to improve the pharmacokinetic properties of drugs, making them more suitable for oral administration. In the case of 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide, the sulfamoyl group likely plays a crucial role in modulating its interactions with biological targets.

The cycloheptabthiophen moiety is a less common but highly interesting structural element. This seven-membered ring system with a thiophene unit provides a unique scaffold for the design of new bioactive molecules. Recent studies have shown that compounds containing this moiety exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. The presence of the cycloheptabthiophen moiety in 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide suggests that it may have similar therapeutic potential.

One of the key areas of research for 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide is its potential as an anti-inflammatory agent. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Compounds that can effectively modulate these mechanisms have significant therapeutic value. Preliminary studies have indicated that 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide exhibits potent anti-inflammatory activity by inhibiting key inflammatory mediators such as cytokines and chemokines.

Another promising application of this compound is in cancer therapy. Cancer remains one of the leading causes of mortality worldwide, and there is an urgent need for new and effective treatments. Recent research has shown that compounds with a cycloheptabthiophen scaffold can selectively target cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the unique structural features of the cycloheptabthiophen moiety. Studies on 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide have demonstrated its ability to induce apoptosis in cancer cells through multiple mechanisms.

The development of new drugs often involves extensive preclinical and clinical trials to ensure their safety and efficacy. In preclinical studies using various cell lines and animal models, 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide has shown promising results. It has been found to be well-tolerated with minimal side effects at therapeutic doses. These findings provide a strong foundation for further clinical evaluation.

The synthesis of 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide involves several steps and requires precise control over reaction conditions to achieve high yields and purity. The synthetic route typically starts with the preparation of the cycloheptabthiophen core structure followed by functionalization with the desired substituents. Advanced synthetic techniques such as transition-metal catalysis and protecting group strategies are often employed to optimize the synthesis process.

In conclusion, 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide (CAS No. 683766-45-2) is a promising compound with potential applications in anti-inflammatory and cancer therapy. Its unique structural features and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanism of action and therapeutic potential.

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